4-Bromo-2-isopropoxyaniline

Description

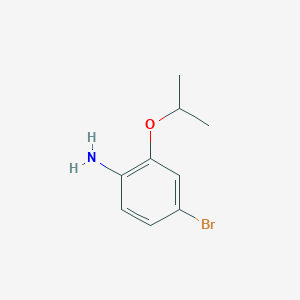

4-Bromo-2-isopropoxyaniline (CAS No. 914482-43-2) is an aromatic amine derivative with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.10 g/mol . Its structure consists of a benzene ring substituted with a bromine atom at the para (4th) position and an isopropoxy group (-OCH(CH₃)₂) at the ortho (2nd) position relative to the amino group (-NH₂). This compound is widely utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its balanced reactivity and stability, attributed to the electron-withdrawing bromine and electron-donating isopropoxy group .

Properties

IUPAC Name |

4-bromo-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQVHOZQUWBMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-isopropoxyaniline can be synthesized through several methods. One common approach involves the bromination of 2-isopropoxyaniline using bromine in the presence of a suitable catalyst. The reaction is typically carried out in an inert solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isopropoxyaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkyl halides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of 4-bromo-2-isopropoxybenzoic acid.

Reduction: Reduction reactions typically result in the formation of this compound derivatives with reduced functional groups.

Substitution: Nucleophilic substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

4-Bromo-2-isopropoxyaniline is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The compound is also used as a building block in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which 4-Bromo-2-isopropoxyaniline exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action can vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Table 1: Molecular and Functional Comparison

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its combination of halogen and alkoxy groups enables precise modulation of target binding, a feature less achievable with simpler analogs like 4-Bromoaniline .

Agrochemical Development

The compound’s stability under UV exposure and resistance to hydrolysis make it superior to 2-Isopropoxyaniline in herbicide formulations, where environmental persistence is critical .

Biological Activity

4-Bromo-2-isopropoxyaniline is an organic compound known for its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H12BrN

- Molecular Weight : 227.11 g/mol

- IUPAC Name : 4-bromo-2-(propan-2-yloxy)aniline

The compound's structure features a bromine atom and an isopropoxy group attached to an aniline backbone, which may influence its biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : It has been reported to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although the exact mechanism remains to be fully elucidated.

Biological Activity Overview

The biological activity of this compound can be categorized into various effects observed in laboratory settings:

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces cell death in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity Study :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity Assessment :

- In vitro tests conducted on various cancer cell lines demonstrated that this compound induces apoptosis. The study measured cell viability using MTT assays, showing a dose-dependent response.

-

Enzyme Inhibition Research :

- Research focused on the compound's ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The findings indicated that it could potentially alter the pharmacokinetics of co-administered drugs.

Safety and Toxicology

While exploring its biological activity, safety assessments are crucial. Current data indicate that this compound has moderate toxicity levels, with specific hazard classifications related to skin and eye irritation. Further toxicological studies are necessary to establish a comprehensive safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.